molecular formula C15H24O B11888080 1-Methoxy-4-(2-methylheptan-2-yl)benzene

1-Methoxy-4-(2-methylheptan-2-yl)benzene

Cat. No.: B11888080
M. Wt: 220.35 g/mol
InChI Key: XDRFPKUGPVQDJK-UHFFFAOYSA-N
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Description

H16O It is a derivative of anisole and is characterized by the presence of a methoxy group and a branched alkyl chain attached to the benzene ring

Preparation Methods

The synthesis of 1-Methoxy-4-(2-methylheptan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of anisole with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Methoxy-4-(2-methylheptan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), resulting in the formation of the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methoxy-4-(2-methylheptan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2-methylheptan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyl chain influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

1-Methoxy-4-(2-methylheptan-2-yl)benzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-methoxy-4-(2-methylheptan-2-yl)benzene

InChI

InChI=1S/C15H24O/c1-5-6-7-12-15(2,3)13-8-10-14(16-4)11-9-13/h8-11H,5-7,12H2,1-4H3

InChI Key

XDRFPKUGPVQDJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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